Product packaging for Boc-3-Nitro-L-Phenylalanine(Cat. No.:CAS No. 131980-29-5)

Boc-3-Nitro-L-Phenylalanine

Cat. No.: B558683
CAS No.: 131980-29-5
M. Wt: 310.3 g/mol
InChI Key: OWTGPXDXLMNQKK-NSHDSACASA-N
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Description

Boc-3-Nitro-L-Phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C14H18N2O6 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O6 B558683 Boc-3-Nitro-L-Phenylalanine CAS No. 131980-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTGPXDXLMNQKK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927486
Record name N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131980-29-5
Record name N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance As a Precursor in Unnatural Amino Acid and Peptide Chemistry

Boc-3-Nitro-L-phenylalanine serves as a crucial starting material for the synthesis of a wide array of unnatural amino acids (UAAs) and peptides with tailored properties. The presence of the nitro group opens avenues for diverse chemical transformations, allowing for the introduction of various functionalities onto the phenyl ring.

One of the most significant applications is its role as a precursor to 3-amino-L-phenylalanine. The nitro group can be readily reduced to an amino group, which can then be further modified. This transformation is instrumental in the synthesis of peptides with altered biological activities and for the construction of complex molecular architectures. For instance, the resulting aminophenylalanine can be a key component in the synthesis of bioactive peptides and heterocyclic compounds.

The incorporation of this compound into peptide chains allows for the synthesis of peptides with unique structural and electronic properties. chemimpex.com These modified peptides are valuable tools in drug discovery and for studying protein-protein interactions and enzyme mechanisms. chemimpex.comchemimpex.com The ability to introduce a nitro group, and subsequently other functionalities, at a specific position within a peptide sequence provides researchers with a powerful method to probe and modulate biological systems. chemimpex.com

Role in Advanced Synthetic Methodologies

The utility of Boc-3-Nitro-L-phenylalanine extends to its application in various advanced synthetic methodologies, most notably in solid-phase peptide synthesis (SPPS). sigmaaldrich.com The Boc protecting group is a cornerstone of one of the major strategies in SPPS, where it shields the α-amino group during peptide bond formation. google.com

The Boc group's acid lability allows for its selective removal under acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other protecting groups that may be present on the amino acid side chains. organic-chemistry.org This orthogonality is a fundamental principle in SPPS, enabling the stepwise and controlled assembly of a peptide chain on a solid support. smolecule.com The synthesis begins by attaching the first Boc-protected amino acid to a resin, followed by deprotection of the amino group and coupling with the next Boc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. google.com

The nitro group on the phenyl ring is generally stable to the conditions used for Boc-group removal, allowing it to be carried through the synthesis and modified at a later stage. This dual functionality makes this compound a versatile tool for creating complex peptides with site-specific modifications.

Below is an interactive data table summarizing the key properties of this compound:

PropertyValue
CAS Number 131980-29-5 clearsynth.com
Molecular Formula C₁₄H₁₈N₂O₆ smolecule.com
Molecular Weight 310.30 g/mol smolecule.com
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid clearsynth.com
Synonyms Boc-L-3-Nitrophenylalanine, Boc-Phe(3-NO₂)-OH clearsynth.comchemspider.com

Conceptual Framework for Exploiting the Nitro and Boc Functionalities

The strategic utility of Boc-3-Nitro-L-phenylalanine lies in the orthogonal nature of its two key functional groups: the Boc group and the nitro group. This allows for a modular approach to the synthesis of complex molecules.

The Boc group serves as a temporary protecting group for the α-amino functionality. Its primary role is to prevent unwanted reactions at the amino group during peptide coupling or other synthetic transformations. organic-chemistry.org The ease of its introduction using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and its clean removal under acidic conditions make it an ideal choice for many synthetic strategies. organic-chemistry.org This protection is crucial for maintaining the stereochemical integrity of the amino acid during synthesis.

The nitro group , on the other hand, acts as a versatile chemical handle on the aromatic side chain. Its strong electron-withdrawing nature influences the electronic properties of the phenyl ring. rsc.org More importantly, the nitro group can be chemically transformed into a variety of other functional groups. The most common transformation is its reduction to an amine, which can then participate in a wide range of subsequent reactions, including acylation, alkylation, and diazotization, leading to the introduction of diverse substituents. nih.gov

This dual-functionality framework enables a powerful synthetic strategy:

Peptide Elongation: The Boc group is used to control the stepwise assembly of a peptide chain via SPPS. google.com

Side-Chain Modification: Once the peptide is assembled, or at an appropriate intermediate stage, the nitro group can be selectively modified to introduce a desired functionality. smolecule.com

This approach provides a high degree of control over the final structure of the peptide, allowing for the creation of molecules with precisely defined properties for applications in medicinal chemistry, chemical biology, and materials science. chemimpex.comrsc.org

The following table outlines the key reactions and reagents associated with the functional groups of this compound:

Functional GroupReactionReagents/ConditionsOutcome
Boc Group DeprotectionTrifluoroacetic acid (TFA) in Dichloromethane (DCM) Removal of the Boc group to yield the free amine
Nitro Group ReductionH₂, Pd/C in Ethanol or SnCl₂·2H₂O in DMF nih.govConversion of the nitro group to an amino group
Carboxylic Acid Peptide CouplingCoupling reagents (e.g., HATU, HBTU) and a base (e.g., DIEA, NMM) nih.govnih.govFormation of a peptide bond

A Detailed Examination of Synthetic Routes for this compound

The synthesis of this compound, a valuable non-proteinogenic amino acid derivative used in peptide synthesis and medicinal chemistry, involves a two-stage process: the creation of its precursor, 3-Nitro-L-Phenylalanine, followed by the protection of the N-terminal amino group with a tert-butoxycarbonyl (Boc) group. chemimpex.comprepchem.com This article focuses exclusively on the chemical methodologies employed in these synthetic steps.

Applications in Advanced Peptide Chemistry and Engineering

Utilization as a Building Block in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient, stepwise construction of peptide chains on a solid support. Boc-3-Nitro-L-phenylalanine serves as a key building block in this methodology. The Boc group provides temporary protection for the α-amino group, which can be selectively removed under acidic conditions to allow for the coupling of the next amino acid in the sequence. nih.gov

The unique structure of this compound allows for its incorporation into complex peptide sequences, which is crucial for studying protein structure and function, as well as for developing peptide-based therapeutics. lookchem.com The nitro group can introduce specific functionalities and enhance the reactivity of the resulting peptide. Research has shown that its inclusion can improve the efficiency of SPPS methods, enabling the synthesis of peptides that are otherwise difficult to produce. For instance, it has been used in the synthesis of biologically active peptides where a precise amino acid sequence is critical for their function. The genetic incorporation of 3-nitro-phenylalanine into proteins has also been demonstrated, expanding the toolkit for creating proteins with noncanonical amino acids. nih.gov

A key advantage of using Boc-protected amino acids is their compatibility with orthogonal protection strategies. organic-chemistry.org In peptide synthesis, orthogonality refers to the ability to remove one type of protecting group without affecting others. rsc.org The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA). This allows for the use of other protecting groups for amino acid side chains that are stable to acid but can be removed under different conditions.

The nitro group on the phenylalanine side chain is stable under the standard conditions of Boc-SPPS. google.com It can be selectively reduced to an amino group at a later stage, providing a handle for further chemical modifications. This reduction can be achieved using various reagents, such as tin(II) chloride (SnCl2) in a mildly acidic medium. mdpi.com This strategy adds another layer of orthogonality, enabling the site-specific modification of peptides. For example, the p-nitrobenzyl protecting group, which shares chemical similarities, is stable to the conditions used to remove Fmoc (base-labile) and other orthogonal groups. google.com

Protecting Group Combinationα-Amine ProtectionSide-Chain/C-Terminus ProtectionDeprotection Condition (α-Amine)Orthogonality Principle
Boc/Bzl Boc (tert-butyloxycarbonyl)Benzyl-based groups (Bzl)Acid (e.g., TFA) Based on differential acid lability. biosynth.com
Fmoc/tBu Fmoc (9-fluorenylmethyloxycarbonyl)tert-Butyl-based groups (tBu)Base (e.g., Piperidine) google.comBase-labile (Fmoc) vs. Acid-labile (tBu). biosynth.com

Incorporation into Complex Peptide Sequences

Solution-Phase Peptide Synthesis Methodologies Incorporating this compound

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for large-scale synthesis. Boc-protected amino acids, including this compound, are frequently used in these methods. researchgate.net The principles of protection, coupling, and deprotection are similar to SPPS, but all reactions occur in a homogenous solution. researchgate.net

Recent advancements in SolPS have focused on improving efficiency and sustainability. For example, the use of titanium tetrachloride (TiCl4) as a coupling agent, combined with microwave irradiation, has been shown to be compatible with Boc-protected amino acids, leading to high yields and short reaction times. mdpi.com Another approach utilizes the biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P®) to promote rapid and efficient peptide bond formation with N-Boc protected amino acids, generating water-soluble by-products that simplify purification. mdpi.com The Boc/Bzl (benzyl) protection strategy is often preferred in solution-phase synthesis. researchgate.net

Engineering of Peptides with Enhanced Biological Activities

The introduction of non-canonical amino acids like 3-nitro-L-phenylalanine is a powerful strategy for engineering peptides with novel or enhanced biological activities. annualreviews.orgmdpi.com The nitro group can alter the electronic properties, conformation, and binding interactions of a peptide. researchgate.net

By using techniques like stop codon suppression, researchers can incorporate 3-nitro-L-phenylalanine into specific positions within a peptide sequence. annualreviews.org This has been demonstrated with the antimicrobial peptide microcin (B1172335) J25, where variants containing 3-nitro-L-phenylalanine exhibited a wide range of antimicrobial activities, some equivalent to the wild-type peptide. annualreviews.orgrsc.org This highlights the potential to fine-tune the biological function of peptides by incorporating this modified amino acid. annualreviews.org The modification of peptides with such unnatural amino acids can lead to peptidomimetics with increased stability and activity. mdpi.com

Self-Assembly of Peptides Containing Nitro-Phenylalanine Derivatives

Peptides containing aromatic amino acids, especially phenylalanine, have a strong tendency to self-assemble into ordered nanostructures due to π-π stacking interactions. researchgate.netnih.gov The introduction of a nitro group onto the phenyl ring significantly influences this self-assembly process. researchgate.net The electron-withdrawing nature of the nitro group can strengthen π-π interactions, promoting the formation of well-ordered supramolecular structures. researchgate.net

Research has shown that dipeptides containing nitro-phenylalanine can self-assemble into a variety of fascinating and potentially useful nanostructures. These materials are of great interest for applications ranging from regenerative medicine to optical waveguiding. rsc.orgpreprints.org

A notable example is the dipeptide Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, which exhibits an unusual dual self-assembly behavior. rsc.org It first forms nanotubes, which then further assemble into larger microtapes. rsc.org Other studies have documented the formation of nanofibrils and nanospheres from this same dipeptide. rsc.org The specific morphology of the resulting nanostructure—be it nanotubes, nanofibers, microspheres, or microtapes—can often be controlled by the experimental conditions, such as the solvent used. rsc.orgnih.gov For instance, Boc-L-phenylalanyl-L-tyrosine, a related dipeptide, self-assembles into microspheres in an ethanol/water mixture but forms microtapes when the solvent is switched to HFP/water. rsc.org These self-assembled structures can exhibit unique properties, such as quantum confinement and significant piezoelectric effects, making them promising for advanced materials applications. rsc.orgmdpi.com

Dipeptide DerivativeSolvent/ConditionsObserved Nanostructure(s)Reference
Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanineHFP/WaterNanotubes, Microtapes rsc.org
Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanineNot specifiedNanofibrils, Nanospheres rsc.org
Diphenylalanine (Phe-Phe)Aqueous solutionNanotubes nih.govresearchgate.net
Triphenylalanine (Phe-Phe-Phe)Aqueous solutionPlate-like nanostructures nih.gov
Boc-L-phenylalanyl-L-tyrosineEthanol/WaterMicrospheres rsc.org
Boc-L-phenylalanyl-L-tyrosineHFP/WaterMicrotapes rsc.org

Investigation of Aggregation-Induced Emission in Self-Assembled Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emitting molecules, known as luminogens, become highly fluorescent upon aggregation in a poor solvent or the solid state. acs.org This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.org Peptides incorporating aromatic residues can be designed to exhibit AIE, making them promising candidates for fluorescent probes, biosensors, and optoelectronic materials. thno.orgresearchgate.net

The introduction of a nitrophenylalanine moiety into a peptide sequence can facilitate self-assembly and induce AIE. Research on a closely related dipeptide, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (a para-substituted isomer), demonstrates this principle effectively. rsc.orgrsc.org In solution, this dipeptide self-assembles into distinct nanostructures, including nanotubes that further organize into microtapes. rsc.orgresearchgate.net This hierarchical self-assembly process is driven by non-covalent interactions, such as π-π stacking of the aromatic rings and hydrogen bonding. thno.org

The AIE phenomenon was clearly observed when the dipeptide was aggregated in a mixture of hexafluoro-2-propanol (HFP) and water. rsc.org While weakly emissive in a good solvent, its luminescence intensified significantly upon aggregation. rsc.org This is a hallmark of AIE, resulting from the restricted intramolecular motions within the self-assembled nanostructures. rsc.org

Spectroscopic analysis reveals the photophysical changes associated with this aggregation. The presence of the electron-withdrawing nitro group on the phenyl ring influences the electronic transitions, leading to red-shifted emission wavelengths compared to analogous peptides without the nitro group. rsc.orgrsc.org In one study, the Boc-pNPhe-pNPhe dipeptide exhibited two emission bands, with the more intense peak showing a significant red shift, which is associated with the aggregation process and intramolecular charge transfer promoted by the nitro group. rsc.org

Table 1: Optical Properties of Boc-Protected Dipeptides in HFP/Ethanol Solution rsc.org
DipeptideAbsorption Maxima (λabs) [nm]Excitation Wavelength (λexc) [nm]Emission Maxima (λemi) [nm]Red Shift [nm]
Boc-Phe-Phe248, 253, 259, 26525928526
Boc-Phe-Tyr252, 258, 265, 269, 27827830628
Boc-pNPhe-pNPhe268, 272, 275, 279272320, 35748, 85

The findings for the para-nitro isomer strongly suggest that this compound would serve as a valuable component for designing AIE-active peptide systems. The meta-position of the nitro group would similarly influence the electronic properties and promote self-assembly through dipolar and π-π interactions, leading to the generation of novel luminescent biomaterials.

Peptide Stapling and Macrocyclization Techniques

Peptide stapling and macrocyclization are powerful strategies used to constrain a peptide's conformation, typically into an α-helical or other secondary structure. nih.govnih.gov This structural pre-organization can lead to enhanced proteolytic stability, increased cell permeability, and higher binding affinity for biological targets. nih.govdiva-portal.org These techniques involve covalently linking the side chains of two amino acids within the peptide sequence. nih.gov

This compound can be strategically incorporated into peptide sequences designed for macrocyclization. While not a direct participant in the most common olefin metathesis-based stapling, its nitro group serves as a versatile chemical handle for various cyclization chemistries. One of the most prominent applications involves the chemical reduction of the nitro group to an amine. This newly formed amino group can then participate in an intramolecular amidation reaction with a carboxylic acid side chain from another residue, such as aspartic acid or glutamic acid, to form a stable lactam bridge. nih.govnih.gov

Illustrative Cyclization Scheme via Nitro Reduction:

Peptide Synthesis: A linear peptide is synthesized using standard solid-phase peptide synthesis (SPPS), incorporating this compound and another amino acid with a reactive side chain (e.g., L-glutamic acid with a side-chain protecting group).

Nitro Group Reduction: The peptide is treated with a reducing agent (e.g., tin(II) chloride or catalytic hydrogenation) to selectively convert the nitro group on the phenylalanine side chain into an amino group (3-amino-L-phenylalanine).

Deprotection and Cyclization: The side-chain protecting group on the glutamic acid is removed, and a coupling reagent is added to facilitate the intramolecular amide bond formation between the newly formed amine and the carboxylic acid, yielding a macrocyclic, or "stapled," peptide. nih.gov

The placement of the modified phenylalanine residue is critical. For instance, in an α-helix, residues at positions i and i+4 or i and i+7 are spatially proximal, making them ideal locations for introducing the cross-linking amino acids to stabilize the helical fold. nih.gov

Table 2: Potential Lactam Linkages Using 3-Amino-L-phenylalanine (derived from 3-Nitro-L-Phenylalanine)
Residue at Position 'i'Residue at Position 'i+4' or 'i+7'Resulting LinkageCyclization Chemistry
3-Amino-L-phenylalanineL-Aspartic AcidAmide (Lactam)Intramolecular Amidation
3-Amino-L-phenylalanineL-Glutamic AcidAmide (Lactam)Intramolecular Amidation
L-Glutamic Acid3-Amino-L-phenylalanineAmide (Lactam)Intramolecular Amidation

Role in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Novel Therapeutic Agents

Boc-3-Nitro-L-phenylalanine is a valuable starting material for synthesizing complex molecules with potential therapeutic applications. chemimpex.com Its structure allows for the creation of bioactive peptides and small molecules with enhanced efficacy, selectivity, and stability. soton.ac.ukchemimpex.com

The unique structure of nitrophenylalanine derivatives makes them useful for designing potent and selective enzyme inhibitors. A key area of application is in the development of inhibitors for matrix metalloproteinases (MMPs), a family of zinc-dependent enzymes involved in tissue remodeling and implicated in diseases like cancer and arthritis. frontiersin.org

The nitro group itself can be introduced to function as a novel zinc-binding group (ZBG), which is crucial for inhibitor potency. frontiersin.org By incorporating a nitro-based dipeptidic compound into inhibitor design, researchers have been able to achieve selectivity for MMP-7 over MMP-1, a significant challenge due to the similar S'1 hydrophobic pockets of these enzymes. frontiersin.org This selectivity is critical, as broad-spectrum MMP inhibitors have often failed in clinical trials due to side effects associated with the inhibition of non-target MMPs like MMP-1. frontiersin.org

Furthermore, combinatorial libraries of diketopiperazines derived from nitrophenylalanine have been synthesized and evaluated, leading to the identification of potent and selective inhibitors of collagenase-1 (MMP-1). This demonstrates the utility of this building block in high-throughput screening approaches to discover enzyme modulators with specific desired profiles.

Table 1: Examples of Nitrophenylalanine-Derived MMP Inhibitors
Inhibitor ClassTarget Enzyme(s)Key FindingReference
Thiol DiketopiperazinesCollagenase-1 (MMP-1), Gelatinase-B (MMP-9)Nitrophenylalanine-derived compounds were identified as potent and selective inhibitors of Collagenase-1 over Gelatinase-B.
Nitro-based DipeptidesMMP-7, MMP-1The nitro group was used as a zinc-binding group to achieve selective inhibition of MMP-7 over MMP-1 by adjusting inhibitor side chains. frontiersin.org

In oncology, this compound and its isomers serve as critical intermediates for creating targeted anti-cancer agents. soton.ac.ukgoogle.com A prominent strategy involves exploiting the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells to meet their high demand for amino acids. mdpi.comlu.se

Researchers have synthesized prodrugs by starting with Boc-4-nitro-L-phenylalanine, reducing the nitro group to an amine, and then conjugating an anticancer agent like chlorambucil (B1668637) or sesamol (B190485). mdpi.comlu.se These conjugates are designed to be recognized and transported by LAT1, thereby concentrating the cytotoxic payload within cancer cells and reducing systemic toxicity. mdpi.comlu.se For instance, a sesamol-L-phenylalanine carbamate (B1207046) prodrug was developed to target malignant melanoma, demonstrating enhanced uptake via the LAT1 protein. mdpi.com Similarly, tyrosine-chlorambucil conjugates, synthesized from a Boc-4-nitro-L-phenylalanine methyl ester intermediate, showed facilitated cellular uptake in the MCF-7 human breast cancer cell line. lu.se

Beyond prodrugs, the nitrophenylalanine scaffold is used in combinatorial chemistry to discover new cancer-targeting ligands. In one study, a focused peptide library was created where the nitro group of 4-Nitro-L-Phenylalanine was reduced to an amine and coupled with various carboxylic acids. chemscene.com Screening this library against MDA-MB-231 breast cancer cells led to the identification of high-affinity peptide ligands, with 3-nitro-tyrosine appearing in the consensus binding sequence, highlighting the direct role of the nitro-aromatic moiety in molecular recognition at the cancer cell surface. chemscene.com

Table 2: Selected Oncology Applications of Nitrophenylalanine Derivatives
Derivative/Intermediate UsedCancer Cell LineTarget/StrategyResearch FindingReference
Boc-4-nitro-L-phenylalanineMalignant Melanoma (SK-MEL-2)LAT1-mediated prodrug deliveryA sesamol-phenylalanine conjugate showed high susceptibility for the LAT1 protein, enabling targeted delivery. mdpi.com
Boc-4-nitro-L-phenylalanine methyl esterBreast Cancer (MCF-7)LAT1-mediated conjugate uptakeA chlorambucil conjugate facilitated cellular uptake through the LAT1 transporter. lu.se
4-Nitro-L-PhenylalanineBreast Cancer (MDA-MB-231)Peptide ligand discoveryUsed to build a library to find peptide ligands; 3-Nitro-Tyrosine was found in the consensus sequence of a high-affinity binder. chemscene.com

The development of agents for neurological disorders is another area where nitrophenylalanine derivatives have been applied. frontiersin.org The native L-phenylalanine amino acid is known to be a weak competitive antagonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors, which are crucial ionotropic glutamate (B1630785) receptors involved in synaptic plasticity and numerous neurological diseases. molaid.comnih.gov The introduction of a strong electron-withdrawing nitro group onto the phenyl ring, as in this compound, provides a tool to modulate this interaction, potentially leading to the development of more potent and selective NMDA receptor ligands. frontiersin.org

More concretely, nitrophenylalanine derivatives have been used in the synthesis of antagonists for neurotensin (B549771) receptors. soton.ac.uktargetmol.cn Neurotensin is a neuropeptide that influences dopamine (B1211576) pathways and is implicated in Parkinson's disease, schizophrenia, and pain. For example, a derivative, L-4-fluoro-3-nitrophenylalanine, was utilized in the synthesis of the neurotensin antagonist RP 66453. soton.ac.uk The development of such antagonists is a key objective in neuropharmacology for treating these conditions. targetmol.cn

The physicochemical properties of this compound are instrumental in modulating how a molecule interacts with its biological target. The nitro group is strongly electron-withdrawing and can participate in specific electronic and hydrogen-bonding interactions within a protein's binding pocket, which are not possible with the natural phenylalanine.

This capability is well-illustrated by its use in modifying the photophysical properties of Green Fluorescent Protein (GFP). When the key tyrosine residue in the GFP chromophore was replaced with 3-nitro-L-tyrosine, the pH-dependent fluorescence of the protein was significantly altered due to the electronic influence of the nitro group on the chromophore's protonation state and its interaction with surrounding residues. This demonstrates how introducing a nitro group can finely tune the microenvironment and function of a protein.

In enzyme inhibition, the nitro group can serve as a direct binding moiety. For instance, in the design of MMP inhibitors, the nitro group was explored as a zinc-binding group, directly coordinating with the catalytic zinc ion in the enzyme's active site to achieve inhibition. frontiersin.org This highlights a direct mechanistic role for the nitro-substituent in mediating the protein-ligand interaction.

Contribution to Neuropharmacological Agent Development

Prodrug Design and Conjugation Strategies

A significant application of this compound and its isomers in medicinal chemistry is in prodrug and bioconjugate design. The nitro group is a highly versatile functional group that can be readily reduced to an amine under standard chemical conditions, such as hydrogenation with a palladium catalyst. mdpi.comlu.se This resulting amine provides a nucleophilic handle for conjugating drugs, linkers, or targeting moieties. chemscene.com

This strategy is frequently employed in targeted cancer therapy. mdpi.comlu.se The process typically involves:

Starting with Boc-protected nitrophenylalanine.

Reducing the nitro group to an amine (e.g., forming Boc-4-amino-L-phenylalanine). mdpi.comlu.se

Coupling a cytotoxic drug to this newly formed amine via a stable, yet often cleavable, linker like a carbamate or amide bond. mdpi.comlu.se

This approach was used to create a sesamol prodrug where the drug was linked to the L-phenylalanine carrier via a carbamate bond, which offers good chemical stability in circulation but can be hydrolyzed at the target site. mdpi.com The resulting prodrug is designed to be a substrate for a specific transporter, such as LAT1, to ensure selective uptake by tumor cells. mdpi.comlu.se This targeted delivery minimizes exposure of healthy tissues to the cytotoxic agent, thereby reducing side effects.

Structure-Activity Relationship (SAR) Studies of Modified Peptides

This compound is an invaluable tool for conducting structure-activity relationship (SAR) studies. chemscene.com In drug discovery, SAR studies involve systematically modifying a lead compound's structure to understand which parts of the molecule are essential for its biological activity and to optimize its properties.

By substituting a natural amino acid in a bioactive peptide with an unnatural one like this compound, researchers can probe the importance of specific chemical properties at that position. mdpi.com The introduction of the nitro group imparts distinct features:

Electronic Effects: The strong electron-withdrawing nature of the nitro group alters the electronics of the phenyl ring, which can influence pi-pi stacking or cation-pi interactions with the target protein.

Steric Bulk: The size of the nitro group can probe the spatial tolerance of the binding pocket.

Polarity and Hydrogen Bonding: The nitro group increases polarity and can act as a hydrogen bond acceptor, allowing researchers to test the importance of such interactions for binding affinity and selectivity.

A clear example is the optimization of peptide ligands for breast cancer cells. chemscene.com When developing ligands that bind to the α3 integrin on MDA-MB-231 cells, researchers introduced various phenylalanine analogues, including derivatives made from 4-nitro-L-phenylalanine, into a peptide sequence. chemscene.com This allowed them to determine that specific substitutions at this position were critical for high-affinity binding, ultimately leading to the discovery of more potent ligands. chemscene.com Such studies are crucial for rationally designing peptidomimetics with improved therapeutic profiles. mdpi.com

Exploration of New Pharmacophores Based on Nitro-Phenylalanine Scaffolds

The incorporation of unnatural amino acids into peptide and non-peptide structures is a powerful strategy in medicinal chemistry to develop novel therapeutic agents with enhanced properties. this compound serves as a valuable building block in this endeavor, offering unique structural and electronic features that can be exploited for the design of new pharmacophores. The presence of the nitro group on the phenyl ring and the Boc-protected amine allows for versatile chemical modifications, making it a key starting material for creating diverse molecular scaffolds. chemimpex.com

The nitro group, being a strong electron-withdrawing group, significantly influences the molecule's reactivity, solubility, and stability. This property is particularly useful in designing peptide-based therapeutics and chemical probes. Furthermore, the nitro group can be chemically transformed, for instance, by reduction to an amino group, which provides a point for further derivatization and the construction of more complex molecular architectures.

A significant area of exploration for new pharmacophores based on the nitro-phenylalanine scaffold has been in the development of antiviral agents, particularly inhibitors of the Human Immunodeficiency Virus-1 (HIV-1). The HIV-1 capsid (CA) protein is a crucial and promising target for antiviral drugs due to its multiple roles in the viral life cycle. nih.gov Researchers have successfully designed and synthesized novel phenylalanine derivatives that act as HIV-1 CA protein inhibitors. nih.gov

In one such study, a series of phenylalanine derivatives were synthesized and evaluated for their anti-HIV-1 activity. While the synthesis started with (tert-butoxycarbonyl)-L-phenylalanine, one of the key intermediates was reacted with 3-nitrobenzoyl chloride, introducing the 3-nitro-phenyl moiety that is central to this compound. nih.gov This highlights the importance of the 3-nitrophenyl scaffold in achieving potent antiviral activity. The resulting compounds demonstrated significant anti-HIV-1 activity, with some derivatives showing exceptional potency. nih.gov

The exploration of the 3-nitrophenylalanine scaffold has led to the discovery of potent HIV-1 capsid inhibitors. The following table summarizes the anti-HIV-1 activity of representative phenylalanine derivatives incorporating a structure related to the 3-nitrophenyl group.

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
II-13c 5.14>218.34>42.48
V-25i 2.57>214.59>83.49
PF-74 (Reference) 0.4219.3546.07
Data sourced from a study on novel phenylalanine derivatives as HIV-1 CA protein inhibitors. nih.gov

The data indicates that derivatives built upon the phenylalanine scaffold, such as those with structural similarities to a 3-nitrophenylalanine core, can exhibit potent anti-HIV-1 activity, sometimes with a better safety profile (higher CC₅₀ and SI) than the reference compound PF-74. nih.gov For instance, compound V-25i, an indolin-5-amine (B94476) substituted phenylalanine derivative, showed an impressive EC₅₀ of 2.57 µM and a high selectivity index of over 83. nih.gov

Furthermore, the versatility of the phenylalanine scaffold is demonstrated in the synthesis of derivatives containing a 1,2,3-triazole linker, which also act as HIV-1 capsid inhibitors. rsc.org Although these specific examples may start from a difluorinated phenylalanine derivative, the principle of modifying the phenylalanine core to create novel pharmacophores is well-established and applicable to the 3-nitro variant. rsc.org

In another approach, researchers have developed 2-pyridone-bearing phenylalanine derivatives as HIV capsid modulators. One of the target compounds in this study was synthesized through the hydrogenation reduction of a nitro group, again underscoring the utility of the nitro-phenylalanine scaffold as a precursor for generating new chemical entities with therapeutic potential. mdpi.com

The research into nitro-phenylalanine based pharmacophores extends beyond antiviral applications. The unique properties of the nitro group also make it a valuable component in the development of agents for other diseases, such as cancer. The ability to incorporate this unnatural amino acid into peptide chains can enhance the binding affinity of peptide-based drugs to their target proteins.

Bioconjugation and Biochemical Probe Development

Strategies for Bioconjugation with Biomolecules

The primary strategy for using Boc-3-nitro-L-phenylalanine in bioconjugation revolves around the chemical reduction of its nitro moiety to a primary amine. smolecule.com This transformation creates a reactive handle that is not naturally present on the side chain of canonical amino acids, thus allowing for highly specific chemical modifications.

This amine serves as a conjugation point for linking the protein to other biomolecules, including nucleic acids, or for attachment to solid supports. For instance, proteomic approaches have been developed to capture peptides containing amino-aromatic amino acids (derived from nitro-aromatic precursors) by reacting them with aldehyde-functionalized beads. researchgate.net This demonstrates the accessibility and reactivity of the amine for forming covalent bonds.

Table 1: Methods for Reduction of Aromatic Nitro Groups in a Biological Context
Reducing Agent/MethodTypical ConditionsCommentsReference
Sodium Dithionite (Na₂S₂O₄)Aqueous buffer, pH 9Commonly used for reducing nitrotyrosine residues for subsequent chemical labeling. nih.gov
Dithiothreitol (DTT) with Hemin-AgaroseAqueous bufferA solid-phase proteomic approach for reducing nitro-aromatic residues to amines. researchgate.net
Bacterial NitroreductasesIn vivo or in situ (bacterial cells)Enzymatic reduction specific to bacterial environments, exploited for targeted imaging and therapy. nih.gov
Catalytic Hydrogenation (e.g., H₂/Pd)Varies (often in organic solvents)A standard chemical method, though conditions may be harsh for some biomolecules.

The ability to introduce a unique reactive handle makes 3-nitro-L-phenylalanine a valuable component in the development of advanced biotherapeutics and diagnostic tools.

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies where a potent cytotoxic drug is linked to a monoclonal antibody, which directs the drug to cancer cells. Unnatural amino acids are crucial in creating stable and precisely located linkages between the antibody and the drug. After incorporation of this compound and subsequent reduction to aminophenylalanine, the resulting amine can be used as a conjugation site to attach a drug payload via a suitable linker. smolecule.comchemimpex.com This provides an alternative to conjugation at native lysine (B10760008) or cysteine residues, which can often lead to heterogeneous mixtures.

Imaging Agents: The nitroaromatic group is a key feature in the design of imaging agents, particularly for Positron Emission Tomography (PET). nih.gov There are two main strategies:

Direct Radiolabeling: The nitro group can act as a leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride, a common method for synthesizing PET radiopharmaceuticals. researchgate.netradiologykey.com

Prodrug Strategy for Infection Imaging: Bacterial nitroreductase enzymes can efficiently reduce aromatic nitro groups to amines, while mammalian cells have lower activity. nih.gov This metabolic difference is exploited to create PET probes for imaging bacterial infections. A radiolabeled nitro-compound (a "pro-probe") can be administered, which is then reduced and trapped specifically within bacterial cells, allowing for their visualization. nih.govthno.org Phenylalanine analogs are of interest for such applications. nih.gov

Table 2: Applications in ADC and Imaging Agent Development
ApplicationRole of 3-Nitro-L-PhenylalanineKey PrincipleReference
Antibody-Drug Conjugates (ADCs)Provides a site-specific conjugation handle after reduction to an amine.Covalent attachment of a cytotoxic drug to the antibody via the engineered amine group. smolecule.com
PET Imaging (General)The nitro group can serve as a leaving group for 18F-labeling.Nucleophilic aromatic substitution to incorporate the positron-emitting 18F isotope. researchgate.netradiologykey.com
PET Imaging (Bacterial Infections)Acts as a substrate for bacterial-specific nitroreductase enzymes.The nitro group is reduced by bacterial enzymes, leading to trapping of the radiolabeled probe at the site of infection. nih.govthno.org

Covalent Attachment to Proteins and Nucleic Acids

Fluorescent Labeling Techniques for Biological Visualization

The chemical properties of the nitro-phenylalanine side chain are also exploited for creating fluorescent probes to study biological systems.

The primary route to fluorescent labeling mirrors that for bioconjugation: reduction of the nitro group to an amine, which is then reacted with an amine-reactive fluorescent dye. smolecule.com This allows for the site-specific attachment of a fluorophore to a protein of interest, enabling its visualization in live cells and the study of its localization and trafficking. acs.org

A more direct application utilizes the nitro-phenylalanine residue itself as a component in Fluorescence Resonance Energy Transfer (FRET) probes. FRET is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. chemistrycongresses.ch The nitroaromatic group of nitro-phenylalanine can act as an efficient fluorescence quencher (the acceptor) for a nearby donor fluorophore, such as 2-aminobenzoyl (Abz) or tryptophan. scielo.brqyaobio.cominterchim.fr When a peptide containing this FRET pair is cleaved by an enzyme, the donor and quencher are separated, resulting in an increase in fluorescence. This principle is widely used to design substrates for continuously measuring the activity of proteolytic enzymes. scielo.br

Table 3: Common FRET Pairs Involving Nitro-Phenylalanine as a Quencher
Donor FluorophoreAcceptor (Quencher)Donor Excitation (nm)Donor Emission (nm)Reference
2-Aminobenzoyl (Abz)3-Nitro-L-phenylalanine or 4-Nitro-L-phenylalanine~320~420 chemistrycongresses.chqyaobio.cominterchim.fr
Tryptophan (Trp)4-Nitro-L-phenylalanine~280~360 chemistrycongresses.ch
Dansyl4-Nitro-L-phenylalanine~342~562 chemistrycongresses.chinterchim.fr

Bioorthogonal Chemistry and Click Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. "Click chemistry" is a class of bioorthogonal reactions that are rapid, high-yielding, and selective. researchgate.net The most prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.orgnih.gov

This compound can be used as a precursor to generate a bioorthogonal azide (B81097) handle on a protein. This involves a two-step chemical transformation after the amino acid has been incorporated into the protein sequence:

Reduction: The nitro group is first reduced to a primary amine (aminophenylalanine), as described previously.

Diazotization/Azidation: The newly formed aromatic amine is then converted into an azide group. This can be achieved through a diazotization reaction followed by treatment with an azide source (e.g., sodium azide) or more commonly through a diazotransfer reaction using reagents like imidazole-1-sulfonyl azide.

Once the azide is installed onto the phenylalanine side chain, the protein is primed for CuAAC. This reaction creates a stable triazole linkage between the modified protein and any molecule carrying a terminal alkyne group, such as fluorescent probes, drug molecules, or other proteins. acs.orgnih.gov This multi-step approach allows for the site-specific introduction of a highly versatile chemical handle for click chemistry, expanding the toolkit for creating complex biomolecular conjugates.

Table 4: Chemical Pathway from Nitro-Phenylalanine to CuAAC
StepReactionKey ReagentsProductReference
1Incorporation into Peptide/ProteinSolid-Phase Peptide Synthesis (SPPS) or Genetic Code ExpansionProtein containing 3-nitro-L-phenylalanine smolecule.com
2Reduction of Nitro GroupSodium dithionite, DTT, etc.Protein containing 3-amino-L-phenylalanine nih.gov
3Conversion to Azide (Diazotransfer)Imidazole-1-sulfonyl azide, Cu(II) acetate, triethylamineProtein containing 3-azido-L-phenylalanine
4CuAAC "Click" ReactionAlkyne-functionalized molecule, Cu(I) catalyst (e.g., from CuSO₄/Sodium Ascorbate)Triazole-linked bioconjugate acs.orgnih.gov

Photoclick Chemistry for Spatiotemporal Control in Biological Systems

Photoclick chemistry leverages light to initiate bioorthogonal reactions, offering remarkable precision in controlling when and where a chemical ligation occurs within a biological system. nih.govnih.gov This spatiotemporal control is crucial for studying dynamic cellular events without disrupting the native environment. nih.gov While this compound itself is not the direct photoreactive agent, its derivatives and related nitroaromatic compounds are central to these methodologies.

One prominent strategy involves using a tetrazole-modified phenylalanine derivative, which can be genetically encoded into a protein of interest. nih.govnih.govcapes.gov.brresearchgate.net Upon irradiation with light, the tetrazole group is converted into a highly reactive nitrile imine. nih.govscispace.com This light-generated species then rapidly and selectively reacts with a partner molecule, such as an alkene, in a [3+2] cycloaddition reaction—a type of "photoclick" ligation. nih.govscispace.com By genetically incorporating a photoreactive amino acid like p-(2-tetrazole)phenylalanine, researchers can ensure that subsequent light-triggered labeling is restricted to a specific protein target, providing a high degree of spatiotemporal precision. nih.gov The ability to encode this functionality biosynthetically circumvents the need for microinjection of reactive probes and facilitates the study of protein functions within living cells. nih.govnih.gov

Another related approach uses ortho-nitrobenzyl groups as "photocages" for amino acid side chains. acs.org These caging groups render the amino acid side chain inert until it is exposed to UV light, which cleaves the cage and restores the native functionality. This "decaging" process allows for the light-induced activation of protein function at a desired time and location. acs.org Furthermore, the specific isomer 2-nitrophenylalanine (2-NPA) has been shown to induce photocleavage of the polypeptide backbone upon irradiation. nih.govnih.gov When genetically incorporated, 2-NPA can be used to initiate protein cleavage with spatial and temporal control, offering a powerful tool to regulate protein activity, localization, and lifetime in vitro and in living cells. nih.govnih.gov

Development of Advanced Click Reagents for Bioconjugation

The development of advanced reagents is critical for expanding the capabilities of click chemistry in biological settings. This compound and its isomers are valuable precursors and building blocks for creating such reagents. chemimpex.comchemscene.com The Boc protecting group allows for controlled, stepwise chemical synthesis, while the nitro-functionalized phenyl ring provides a site for further modification or acts as a useful probe itself. chemimpex.com

A key area of advancement is the creation of photo-activatable reagents that enable the photoclick chemistry described previously. The phenylalanine scaffold is readily modified to bear photoreactive moieties, such as tetrazoles, which are then used in light-induced ligations. nih.govresearchgate.netscispace.com The synthesis of these unnatural amino acids, for instance, can start from a tolyltetrazole precursor, which is then elaborated into the final phenylalanine derivative ready for use in biological systems. nih.gov These reagents are "advanced" because they add a layer of external control (light) to the already highly specific and efficient click reaction paradigm. nih.gov

Furthermore, the drive to improve reaction kinetics and biocompatibility has led to the development of reagents for strain-promoted click chemistry, which avoids the need for potentially toxic copper catalysts. acs.org While not directly involving a nitro group, the modular nature of Boc-protected amino acids makes them suitable platforms for synthesizing a wide variety of functionalized amino acids, including those bearing strained alkynes or alkenes for copper-free click reactions. The versatility of the phenylalanine ring system allows for the attachment of numerous bioorthogonal handles, making it a cornerstone in the design of sophisticated probes for bioconjugation. chemimpex.com

Unnatural Amino Acid Mutagenesis in Protein Engineering

Unnatural amino acid (UAA) mutagenesis, or genetic code expansion, is a powerful technology that allows for the site-specific incorporation of UAAs with novel chemical properties directly into proteins during translation. portlandpress.comnih.gov This is typically achieved using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense or frameshift codon and inserts the desired UAA. portlandpress.comnih.govuni-konstanz.de Nitrophenylalanine derivatives, including 3-nitro-L-phenylalanine (after deprotection of the Boc group), are prominent among the UAAs incorporated, as they offer unique spectroscopic and chemical properties not found in the 20 canonical amino acids. acs.orgunl.edu

Site-Specific Incorporation into Proteins for Structural and Spectrophotometric Studies

The site-specific incorporation of nitrophenylalanine isomers provides a powerful tool for investigating protein structure through spectrophotometric methods. The nitro group serves as a versatile spectroscopic probe.

One major application is in fluorescence spectroscopy. The p-nitrophenylalanine (pNO₂-Phe) side chain is an efficient quencher of the intrinsic fluorescence of nearby tryptophan (Trp) residues. uni-konstanz.ded-nb.info By genetically encoding pNO₂-Phe at specific sites relative to a Trp, the distance between the two residues can be determined based on the efficiency of fluorescence resonance energy transfer (FRET) or quenching. uni-konstanz.ded-nb.infonih.gov This "spectroscopic ruler" has been used to measure intramolecular distances and study the structure of protein complexes, such as coiled-coil dimers. uni-konstanz.ded-nb.info

Another key application is in infrared (IR) spectroscopy. The nitro group possesses a strong vibrational absorption band that is highly sensitive to its local electrostatic environment. nih.govuni-hamburg.deacs.org The precise frequency of the nitro symmetric stretching vibration shifts depending on the polarity and hydrogen-bonding character of its surroundings within the protein. acs.orgacs.org By incorporating L-4-nitrophenylalanine into different locations within a protein, such as a solvent-exposed surface versus a buried hydrophobic core, researchers can map the local environment at those sites with high sensitivity. acs.orgacs.org

Nitrophenylalanine IsomerSpectroscopic TechniqueInformation GainedExample ProteinReference
p-NitrophenylalanineFluorescence Spectroscopy (Quenching)Distance between probe and TryptophanGCN4 bZIP Leucine Zipper d-nb.info, uni-konstanz.de
L-4-NitrophenylalanineFTIR SpectroscopyLocal electrostatic environment/polaritySuperfolder Green Fluorescent Protein (sfGFP) acs.org
3-NitrotyrosineFRET / UV-Vis SpectroscopyProtein-protein interactions and binding affinityHirudin-Thrombin Complex nih.gov
p-NitrophenylalanineSite-Directed MutagenesisPhotoinduced electron transferStreptavidin acs.org

Probing Protein Function and Dynamics

Beyond static structural analysis, the incorporation of nitrophenylalanine allows for the real-time probing of protein function and conformational dynamics. The spectroscopic signals from the nitro group serve as reporters for changes occurring within the protein as it carries out its biological role.

By monitoring the fluorescence quenching between a pNO₂-Phe/Trp pair, researchers can track dynamic events such as protein folding, unfolding, and conformational changes that alter the distance between the probe and the quencher. d-nb.info This makes it a valuable tool for understanding how proteins move and interact with other molecules. uni-konstanz.ded-nb.info For example, the incorporation of p-nitrophenylalanine has been used to study photoinduced electron transfer across a protein framework, providing insight into fundamental biological energy and signal transduction processes. acs.org

Similarly, changes in the IR spectrum of a nitrophenylalanine probe can report on shifts in the local environment that accompany functional events like ligand binding or enzymatic catalysis. Femtosecond IR-pump-IR-probe experiments have shown that the nitro group is a sensitive monitor for vibrational energy flow and heat transfer through a peptide structure, revealing how energy redistributes within a molecule on ultrafast timescales. nih.gov

The functional consequences of incorporating nitrophenylalanine can also be studied directly. In one notable example, introducing p-nitrophenylalanine into autologous proteins was shown to break self-tolerance and induce a potent antibody response. researchgate.netnih.gov This demonstrates how a subtle chemical modification can dramatically alter a protein's biological function, in this case, its immunogenicity, opening potential avenues for developing novel therapeutics. nih.gov

Advanced Spectroscopic and Spectrophotometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Boc-3-Nitro-L-Phenylalanine. It provides insights into the molecular framework and the spatial arrangement of atoms. Both ¹H-NMR and ¹³C-NMR are utilized to confirm the presence of key functional groups and to analyze the compound's conformation in solution. The existence of rotamers, which are isomers formed by rotation around a single bond, can sometimes complicate NMR spectra, leading to broadened signals or multiple sets of peaks. Techniques like variable-temperature NMR or 2D exchange spectroscopy (EXSY) can help differentiate between these rapidly equilibrating rotamers and non-equilibrating diastereomers. researchgate.net

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The spectrum typically exhibits characteristic signals that correspond to the protons of the tert-butyloxycarbonyl (Boc) group, the alpha-carbon, the beta-methylene group, and the aromatic ring. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the nine equivalent protons of the Boc group's tert-butyl moiety typically appear as a sharp singlet around 1.38-1.44 ppm. researchgate.netvulcanchem.com The protons on the aromatic ring are observed further downfield, generally in the range of 7.50-8.10 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. vulcanchem.com The alpha-proton and the diastereotopic beta-protons show more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

Interactive Data Table: Representative ¹H-NMR Chemical Shifts for this compound

Proton AssignmentChemical Shift (δ) in ppm (Solvent)Multiplicity
tert-butyl (Boc)~1.39 (DMSO-d₆) singlet
β-CH₂~3.12 (DMSO-d₆) doublet of doublets
α-CH~4.45 (DMSO-d₆) multiplet
Aromatic-H~7.55 (DMSO-d₆) multiplet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Detailed analysis, including two-dimensional NMR techniques like NOESY, can provide information about the through-space proximity of protons, aiding in conformational analysis. For instance, NOESY experiments on related α/γ-peptides have been used to identify key intramolecular hydrogen bonds and define helical secondary structures. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C-NMR are sensitive to the hybridization and electronic environment of the carbon atoms. Key signals include those from the tert-butyl carbons of the Boc group, the quaternary carbon of the Boc group, the carbonyl carbons of the Boc and carboxylic acid groups, and the carbons of the aromatic ring. The presence of the electron-withdrawing nitro group influences the chemical shifts of the aromatic carbons.

Interactive Data Table: Representative ¹³C-NMR Chemical Shifts for a Structurally Similar Compound, Boc-3-Nitro-D-phenylalanine

Carbon AssignmentChemical Shift (δ) in ppm (Solvent)
Boc CH₃~28.3 (DMSO-d₆)
Boc Quaternary C~80.1 (DMSO-d₆)
Boc Carbonyl (C=O)~155.2 (DMSO-d₆)

Note: Data is for the D-enantiomer, but chemical shifts for the L-enantiomer are expected to be very similar. The table for the related compound Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester shows the ester carbonyl at ~173.8 ppm. vulcanchem.com

Proton NMR (¹H-NMR)

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. Electrospray ionization (ESI) is a common technique used to generate ions of the compound for MS analysis. The protonated molecule [M+H]⁺ is often observed.

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. For instance, the loss of the Boc group is a common fragmentation pathway. Detailed fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), can help to elucidate the structure of the molecule by breaking it down into smaller, identifiable fragments. mdpi.com This technique is particularly useful in identifying metabolites of phenylalanine derivatives. d-nb.info

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. The IR spectrum of this compound will show characteristic absorption bands for the N-H bond of the carbamate (B1207046), the C=O bonds of the Boc group and the carboxylic acid, and the N-O bonds of the nitro group.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound and Related Compounds

Functional GroupCharacteristic Absorption Frequency (cm⁻¹)
N-H Stretch (carbamate)~3380
C=O Stretch (Boc carbonyl)~1680 - 1685 vulcanchem.comsciforum.net
C=O Stretch (carboxylic acid)~1719 - 1736 sciforum.net
NO₂ Asymmetric Stretch~1520 vulcanchem.com
C-O Stretch~1170 - 1190 researchgate.net

Note: These are approximate values and can be influenced by the physical state of the sample and intermolecular interactions. researchgate.netacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The aromatic nitro group is a strong chromophore, meaning it absorbs light in the UV-Vis region. The absorption spectrum is characterized by one or more absorption bands, with the wavelength of maximum absorbance (λmax) being a key parameter. The electronic transitions in organic molecules typically involve σ→σ, n→σ, π→π, and n→π transitions. slideshare.net For this compound, the π→π* transitions of the nitrophenyl group are expected to be prominent. The position and intensity of these bands can be influenced by the solvent polarity. Studies on related nitro-containing phenylalanine derivatives have shown absorption bands in the UV region. rsc.orgmdpi.com For instance, a dipeptide containing p-nitro-L-phenylalanine exhibited absorption peaks between 268 nm and 279 nm. rsc.org

X-ray Crystallography for High-Resolution Structural Determination of Derivatives and Protein Conjugates

X-ray crystallography is a powerful technique that can provide a precise three-dimensional structure of a molecule in its crystalline state. While a crystal structure for this compound itself may not be widely reported, this technique is invaluable for determining the structures of its derivatives and peptides or proteins into which it has been incorporated. nih.gov For example, the crystal structure of a dipeptide containing a γ-amino acid derived from a nitro-containing precursor revealed its absolute configuration. nih.gov Similarly, co-crystallization of HIV capsid proteins with phenylalanine derivatives has provided insights into their binding modes. nih.gov The solid-state structure of a self-assembled dipeptide, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, has been determined by single crystal X-ray diffraction, revealing its crystallization in a non-centrosymmetric space group. preprints.org This detailed structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding and aromatic stacking, which govern the self-assembly and biological activity of these molecules.

Raman Spectroscopy for Molecular Vibrations and Material Characterization

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing a detailed fingerprint of a compound's chemical structure and bonding. In the study of nitro-functionalized phenylalanine derivatives, it is particularly effective for identifying the characteristic vibrations of the nitro (NO₂) group and the peptide backbone.

Research on Boc-protected diphenylalanine analogues, including those with nitro groups, utilizes Raman spectroscopy to confirm structural features and analyze crystallinity. rsc.org For the precursor amino acid Boc-p-nitro-L-phenylalanine (Boc-pNPhe), a very intense band is observed at 1345 cm⁻¹. rsc.org This band is attributed to the vibrations of the NO₂ group covalently bonded to the phenyl ring and is often the most intense signal in the spectrum. rsc.org When this amino acid is incorporated into a dipeptide, such as Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, this characteristic NO₂ vibration at 1345 cm⁻¹ remains a dominant feature. rsc.org The presence of the nitro group can influence other bands; for instance, it may hinder the typical ring breathing mode of the phenyl group seen at 1003 cm⁻¹ in similar non-nitrated dipeptides. rsc.org

The table below summarizes key Raman bands observed in research on a closely related nitro-functionalized phenylalanine derivative.

Table 1: Characteristic Raman Bands for Boc-p-nitro-L-phenylalanine and its Dipeptide Derivative

Wavenumber (cm⁻¹) Assignment Compound Source(s)
1345 NO₂ group vibrations (most intense band) Boc-p-nitro-L-phenylalanine rsc.org
1345 NO₂ group vibrations Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine rsc.org

These spectral data are crucial for confirming the successful synthesis of nitro-containing peptides and for studying the molecular interactions and crystalline structure of self-assembled materials. rsc.org The Raman spectra of these compounds are typically acquired using a laser excitation wavelength, such as 532 nm, over a spectral range of 40 to 3500 cm⁻¹. rsc.org

Dynamic Light Scattering (DLS) for Characterization of Self-Assembled Nanostructures

Dynamic Light Scattering (DLS) is a fundamental technique for determining the size distribution of particles and molecules in a liquid suspension. It is extensively used to study the self-assembly of peptide-based nanostructures, offering insights into their formation, size, and stability over time.

In research concerning Boc-protected nitrophenylalanine dipeptides, DLS confirms the formation of self-assembled structures when the molecules are transferred from an organic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFP) to an aqueous environment. rsc.orgrsc.org For example, studies on Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhepNPhe) have used DLS to monitor the dynamic formation of nanostructures. rsc.org These experiments can reveal the initial formation of smaller nanostructures (e.g., 32–80 nm) which then evolve into larger, more complex supramolecular structures over time. rsc.org

DLS provides the hydrodynamic diameter of the particles, which represents the size of the particle in motion in the solution. rsc.orgmdpi.com This technique was instrumental in demonstrating that Boc-pNPhepNPhe undergoes an uncommon dual self-assembly process, first forming nanotubes that subsequently assemble into larger microtapes. rsc.orgrsc.org DLS measurements confirmed the formation of these self-assembled structures in solution. rsc.org In addition to size, DLS setups can often measure the zeta potential, which is an indicator of the surface charge of the nanostructures and their colloidal stability in the dispersion. rsc.orgrsc.org Dipeptide nanostructures have been shown to possess a negative zeta potential, indicating good stability in solution. rsc.org

The table below presents findings from DLS analysis of a related dipeptide, illustrating the type of data generated in such studies.

Table 2: DLS Characterization of Self-Assembled Dipeptide Nanostructures

Dipeptide Time (h) Hydrodynamic Diameter (nm) Zeta Potential (mV) Source(s)
Boc-pNPhepNPhe 0 78.08 ± 14.08 --- rsc.org
Boc-pNPhepNPhe 0 1098.97 ± 187.42 --- rsc.org
Boc-pNPhepNPhe 24 241.47 ± 154.80 -20.9 ± 2.9 rsc.org

Note: The presence of multiple populations indicates a dispersion of sizes, with smaller nanostructures and larger, aggregated supramolecular structures coexisting in the solution. rsc.orgrsc.org

Computational Chemistry and Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are employed to understand the electronic properties that govern the stability and reactivity of Boc-3-Nitro-L-Phenylalanine. These ab initio methods solve the Schrödinger equation to describe the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying amino acid derivatives. acs.orgresearchgate.net For this compound, DFT applications are diverse:

Structural Optimization and Energy Calculation: DFT is used to determine the most stable three-dimensional geometry of the molecule by finding the minimum energy conformation. researchgate.net The presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the electron-withdrawing nitro group significantly influences the molecule's geometry and stability.

Reactivity Prediction: DFT calculations can model transition states and determine activation barriers for chemical reactions. This is crucial for understanding reaction mechanisms, such as the deprotection of the Boc group or the reduction of the nitro group.

Spectroscopic Property Prediction: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated using DFT. researchgate.net Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and assign spectral features. For instance, DFT has been used for the prediction of ¹³C chemical shifts in related nitro-phenylalanine derivatives.

Electronic Property Analysis: DFT is used to compute key electronic descriptors like molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. researchgate.net Analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's chemical reactivity and kinetic stability.

Table 1: Typical DFT Functionals and Basis Sets for Amino Acid Derivatives
ComponentExamplesPurpose
Functionals B3LYP, mPW1PW91, PBE0Approximates the exchange-correlation energy, a key component of the total electronic energy. acs.org
Basis Sets 6-31G(d), 6-311++G(d,p), cc-pVTZA set of mathematical functions used to build the molecular orbitals. Larger basis sets provide higher accuracy. researchgate.net
Solvation Models PCM, COSMO, SMDAccounts for the effect of a solvent on the molecule's properties, which is crucial for simulating realistic conditions. acs.org

While DFT is a workhorse for many applications, more accurate energy calculations can be achieved with composite wave-function methods like the Gaussian-n (Gn) or Complete Basis Set (CBS) theories. These methods combine results from several high-level calculations with smaller basis sets to extrapolate a highly accurate energy. Although computationally more demanding, they are the gold standard for calculating thermodynamic properties like heats of formation and reaction energies. For a molecule like this compound, these methods could be applied to obtain benchmark energies for key reactions, providing a reference against which the accuracy of different DFT functionals can be assessed.

Density Functional Theory (DFT) Applications

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, their computational cost limits their application to relatively small systems or short timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations use classical physics approximations (force fields) to model molecular behavior, allowing for the study of larger systems and longer-duration events.

This compound has several rotatable bonds, leading to a vast number of possible three-dimensional arrangements or conformations. The biological activity of a molecule is often tied to its ability to adopt a specific low-energy conformation.

Conformational Searching: Molecular mechanics force fields are used to rapidly calculate the potential energy of thousands of different conformations. This systematic or stochastic search helps to identify the most stable (lowest energy) conformers.

Energy Landscapes: The results of a conformational search can be plotted to create a potential energy landscape, which maps the energy of the molecule as a function of its geometry. The valleys in this landscape represent stable conformations, while the peaks represent energy barriers to conformational change.

Influence of Substituents: The bulky Boc group and the nitro group create steric and electronic constraints that significantly shape the conformational landscape of the phenylalanine backbone. ljmu.ac.uk Studies on related compounds have shown that such molecules can exist as a mixture of conformers in thermodynamic equilibrium. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a protein target. scienceasia.org This is fundamental in drug discovery for predicting binding affinity and mode of action.

Docking Procedure: The process involves placing the ligand in the active site of a receptor and using a scoring function to evaluate the fitness of different poses. nih.gov The scoring function estimates the free energy of binding, considering factors like hydrogen bonds, electrostatic interactions, and hydrophobic effects. nih.gov For this compound, key interactions would likely involve the nitro group (as a hydrogen bond acceptor) and the phenyl ring (π-π stacking).

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted protein-ligand complex over time (nanoseconds to microseconds). cpu.edu.cn MD provides a dynamic view of the interactions, allowing for the calculation of root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein or ligand. cpu.edu.cn MD simulations have been successfully used to study proteins containing the related p-nitro-L-phenylalanine. cpu.edu.cn

Table 2: Common Software and Force Fields for MM and MD Simulations
MethodSoftware ExamplesForce Field Examples
Molecular Docking AutoDock, GOLD, Glide(Not applicable, uses scoring functions)
Molecular Dynamics GROMACS, AMBER, NAMDCHARMM, AMBER, GROMOS, OPLS

Conformational Analysis and Energy Landscapes

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. liverpool.ac.uk

A QSAR model for analogues of this compound would be developed by:

Creating a Dataset: Synthesizing and testing a series of related molecules where the nitro group position is varied, or other substituents are introduced on the phenyl ring.

Calculating Descriptors: For each molecule, a large number of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecule's structure.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates a selection of descriptors with the measured biological activity (e.g., IC₅₀ value). acs.org

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. acs.org

Successful QSAR models, which often achieve high correlation coefficients (R²) and predictive ability (Q²), can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic targets and guiding the optimization of lead compounds. acs.orguhb.edu.sa

Table 3: Examples of Molecular Descriptors Used in QSAR Studies
Descriptor ClassSpecific ExamplesInformation Encoded
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesElectron distribution and reactivity
Steric / Topological Molecular weight, Molar refractivity, Wiener indexSize, shape, and branching of the molecule
Hydrophobic LogP (octanol-water partition coefficient)Lipophilicity and ability to cross cell membranes
Hydrogen Bonding Number of H-bond donors/acceptorsPotential for specific interactions with a target

Theoretical Studies of Metal-Ligand Interactions with Phenylalanine Derivatives

Computational chemistry and modeling studies provide profound insights into the nature of interactions between metal ions and amino acid ligands, such as derivatives of phenylalanine. These theoretical investigations are crucial for understanding the structural, electronic, and thermodynamic properties of the resulting metal complexes, which is fundamental for their rational design in various applications, including catalysis and drug development. chemimpex.com Density Functional Theory (DFT) is a prominently utilized computational method for these studies, enabling the calculation of equilibrium geometries, vibrational frequencies, and the energetics of metal-ligand binding. nih.govacs.org

Research in this area has systematically explored the complexation of transition metals with the parent amino acid, L-phenylalanine. Such studies have successfully characterized the formation of stable complexes with divalent metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). nih.gov DFT calculations have shown that in many of these complexes, the metal ion is coordinated by both the amino and carboxylate groups of the phenylalanine ligand. nih.gov For instance, studies on [M(phenylalanine)₂] complexes have revealed that Mn, Co, Ni, and Cu complexes tend to form square planar structures, while the zinc complex often adopts a distorted tetrahedral geometry. nih.gov

A significant aspect of these theoretical studies is the quantification of the stability of these metal-ligand complexes. Parameters such as cation-binding energy, enthalpy, and Gibbs free energy are calculated to assess thermodynamic stability. nih.gov The binding affinity of phenylalanine for different metal cations has been computationally ranked, providing a basis for predicting the selectivity of these ligands. researchgate.net For example, one study reported the cation-binding affinity for phenylalanine to be in the order of Ni²⁺ > Mn²⁺ > Cu²⁺ > Co²⁺ > Zn²⁺. researchgate.net

The introduction of substituents on the phenyl ring, such as the nitro group in this compound, is expected to modulate the electronic properties of the ligand and, consequently, its interaction with metal ions. The nitro group is a strong electron-withdrawing group, which can influence the charge distribution on the aromatic ring and the acidity of the amino acid protons. While specific theoretical studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on related nitrophenylalanine derivatives are applicable. For instance, computational investigations into the chiral extraction of 4-nitro-phenylalanine enantiomers have highlighted the importance of coordination interactions between the metal ion and the carboxylate/amino groups, as well as π-π interactions involving the aryl group. researchgate.net The electronic properties of the substituents were found to be a key factor in the enantioseparation mechanisms. researchgate.net

Furthermore, the Boc (tert-butyloxycarbonyl) protecting group on the amino terminus influences the steric environment around the metal-binding site. mdpi.com Theoretical models would need to account for the conformational flexibility of the Boc group and its potential steric hindrance, which could affect the geometry of the metal complex and the coordination number of the metal ion.

Detailed research findings from computational studies on transition metal complexes with L-phenylalanine provide a valuable reference point. The table below summarizes key thermodynamic data from a DFT study on [M(C₉H₁₀NO₂)₂] complexes, illustrating the stability of these interactions. researchgate.net

Metal Ion (M²⁺)Interaction Energy (kcal/mol)Binding Enthalpy (kcal/mol)Gibbs Free Energy of Binding (kcal/mol)
Mn-288.63-286.01-257.93
Co-286.22-283.65-256.03
Ni-304.88-302.32-274.52
Cu-287.97-285.40-257.51
Zn-271.84-269.29-241.97

This table is generated based on data from a combined experimental and computational study on the interaction between transition metals and phenylalanine. researchgate.net

Advanced Material Science Applications

Engineering of Bio-Inspired Nanomaterials with Functional Properties

The strategic introduction of a nitro group and a Boc (tert-butoxycarbonyl) protecting group onto the L-phenylalanine scaffold significantly influences its self-assembly behavior, leading to the formation of well-defined nanostructures. Research has primarily focused on the dipeptide derivative, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, which serves as a pertinent model for understanding the role of the nitro-phenylalanine moiety.

This dipeptide has been shown to self-assemble into various ordered nanostructures, including nanotubes and nanospheres. nih.govnih.gov This process is driven by a combination of directional intermolecular π-π stacking interactions between the aromatic rings and the formation of hydrogen-bonding networks. chemscene.com The resulting nanostructures can exhibit quantum confinement effects, which imparts unique optical properties, making them promising for applications in photonics. nih.gov

In a notable finding, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine demonstrated an unusual dual self-assembly mechanism, initially forming nanotubes which then further organize themselves into larger microtapes. nih.gov This hierarchical self-assembly underscores the complex and controllable architectural possibilities offered by this modified amino acid derivative.

Piezoelectric Properties of Peptide-Based Electrospun Fibers

A significant area of application for nitro-phenylalanine-containing peptides is in the fabrication of piezoelectric materials. Piezoelectricity is the ability of a material to generate an electric charge in response to applied mechanical stress. This property is inherent to materials with a non-centrosymmetric crystal structure, a condition met by chiral amino acid-based peptides. chemscene.com

When dipeptides containing p-nitro-L-phenylalanine are embedded within polymer fibers through electrospinning, the resulting hybrid materials exhibit a strong piezoelectric response. nih.govchemscene.com

Investigation of Output Voltage and Power Density

Detailed studies on electrospun fibers of poly-L-lactic acid (PLLA) embedded with Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine have yielded impressive piezoelectric performance metrics. Under the application of a periodic force, these materials have been shown to generate significant electrical outputs.

For instance, a 4.0 cm² mat of these hybrid fibers generated a maximum output voltage of 58 V and an instantaneous power density of 9.0 µW/cm² when subjected to a 1.5 N periodical force. nih.govnih.gov These findings highlight the potential of these materials for use in energy harvesting applications, such as in self-powered wearable electronic devices. chemimpex.com

Piezoelectric Performance of Boc-pNPhepNPhe@PLLA Fibers

ParameterValueConditions
Maximum Output Voltage58 V1.5 N Applied Periodical Force
Power Density9.0 µW/cm²4.0 cm² Fiber Mat
Effective Piezoelectric Voltage Coefficient (g_eff)~0.6 Vm/N1.5 N Applied Periodical Force

Influence of the Nitro Group on Piezoelectric Performance

The presence of the nitro group on the phenylalanine ring plays a crucial role in enhancing the piezoelectric properties of the peptide assemblies. The nitro group is strongly electron-withdrawing, which can increase the dipole moment of the molecule. When these molecules self-assemble into an ordered, non-centrosymmetric structure, the individual molecular dipoles can align, leading to a larger macroscopic dipole moment and consequently a stronger piezoelectric effect.

Research has demonstrated that embedding Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine into PLLA electrospun fibers resulted in an output voltage twice as large as that from fibers containing the non-nitrated analogue, Boc-L-phenylalanyl-L-phenylalanine. nih.gov This indicates that the effective piezoelectric coefficient is doubled. The estimated effective piezoelectric coefficient (d₃₃) for the nitrated dipeptide is approximately 16 pC/N, a significant increase from the ~7-8.4 pC/N reported for similar non-nitrated dipeptides. nih.gov This enhancement is attributed to the increased dipole moment conferred by the nitro group, which augments the material's ability to generate charge under mechanical strain.

Development of Targeted Nano-Drug Delivery Systems

While detailed studies on nano-drug delivery systems specifically formulated with Boc-3-Nitro-L-Phenylalanine are not extensively documented in the reviewed literature, the compound is recognized as a valuable building block in the design of novel therapeutics. chemimpex.com Its structural features, particularly the presence of the nitro group, can influence biological activity and interactions with molecular targets. chemimpex.com

The broader family of phenylalanine derivatives is utilized in creating prodrugs that can target specific transporters, such as the L-type amino acid transporter 1 (LAT1), which is overexpressed in certain cancer cells. mdpi.comd-nb.info This suggests a potential application pathway for this compound in the development of targeted drug delivery systems, where the amino acid moiety could act as a targeting ligand to enhance cellular uptake of conjugated drugs into cancer cells. mdpi.com The Boc protecting group is instrumental in peptide synthesis, allowing for the precise and controlled assembly of peptide-based drug conjugates. chemimpex.com

Polymer Conjugation and Crosslinking for Advanced Materials

The chemical functionalities of this compound make it a candidate for polymer conjugation and the development of advanced materials. The Boc-protected amino group and the carboxylic acid group provide handles for incorporation into polymer chains or for attachment to other molecules. The nitro group offers an additional site for chemical modification or can be used to tune the electronic and physical properties of the resulting material.

This compound is employed in bioconjugation processes, where it facilitates the attachment of biomolecules to drugs or imaging agents to improve their efficacy and specificity. chemimpex.com While specific examples of its use in creating advanced material-focused polymer conjugates or as a crosslinking agent are not detailed in the available research, its chemical nature suggests potential. For instance, the nitro group could be reduced to an amine, providing an additional reactive site for crosslinking polymer chains, thereby creating hydrogels or other materials with tailored mechanical properties. The development of protein-polymer conjugates often involves modifying amino acid residues, and the unique properties of this compound could be exploited in creating novel hybrid materials with responsive behaviors. nih.govnih.gov

Stereochemical Aspects and Chiral Recognition in Research

Enantioselective Synthesis Methodologies for Chiral Derivatives

The synthesis of enantiomerically pure derivatives of phenylalanine, including those with a nitro group, is of significant interest for their use as chiral building blocks in pharmaceuticals and other biologically active molecules. nih.govgoogle.comacs.org Asymmetric phase-transfer catalysis has emerged as a powerful technique for the synthesis of chiral α-amino acids due to its operational simplicity and mild reaction conditions. nih.gov For instance, the asymmetric α-alkylation of N-(dibenzylidene)glycine tert-butyl ester with substituted benzyl (B1604629) bromides, catalyzed by cinchona alkaloid quaternary ammonium (B1175870) salts, has been used to produce chiral phenylalanine derivatives. nih.gov While this method has shown high enantioselectivity for some derivatives, the success can be substrate-dependent. nih.gov

Another approach involves the enzymatic synthesis of phenylalanine derivatives. Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that catalyze the conversion of cinnamic acids to L-phenylalanine. wiley.com Research has focused on engineering these enzymes to produce not only L-phenylalanine derivatives but also their D-enantiomers with high selectivity. acs.orgwiley.comnih.gov For example, a chemoenzymatic cascade process coupling PAL with L-amino acid deaminase (LAAD) or D-amino acid oxidase (DAAO) has been developed for the synthesis of both D- and L-phenylalanines from cinnamic acids. wiley.com

The "chiral pool" strategy offers a direct route to chiral derivatives by starting from an already enantiomerically pure compound like L-phenylalanine. thieme-connect.com For example, (S)-6-nitroindoline-2-carboxylic acid has been synthesized from L-phenylalanine through a series of reactions including nitration and intramolecular cyclization. thieme-connect.com

Chirality Determination Methodologies for Unnatural Amino Acids

Ensuring the enantiomeric purity of unnatural amino acids like Boc-3-Nitro-L-phenylalanine is crucial, as the presence of the undesired enantiomer can significantly impact biological activity and pharmacological effects. rsc.org Various chromatographic techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a cornerstone for the enantioseparation of amino acids. scispace.com Direct methods utilize chiral stationary phases (CSPs) that can differentiate between enantiomers. rsc.orgscispace.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated effective chiral recognition for N-protected amino acid derivatives. rsc.orgkoreascience.kr The choice of mobile phase solvents and additives plays a significant role in the separation efficiency, influencing interactions like π-π stacking, dipole-dipole interactions, and hydrogen bonding between the analyte and the CSP. rsc.org

Indirect methods involve derivatizing the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column. scispace.com HPLC coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) provides both separation and sensitive detection, allowing for the characterization and quantification of unusual amino acids and their stereoisomers. nih.gov This technique is particularly valuable for analyzing complex biological samples. nih.govresearchgate.net

For instance, a study on the determination of chiral amino acids in biological fluids used a two-dimensional HPLC system. The amino acids were first derivatized with a fluorescent tag and then separated on a reversed-phase column followed by an enantioselective column. researchgate.net

Chiral derivatizing agents (CDAs) are instrumental in the indirect analysis of amino acid enantiomers. scispace.com These reagents react with the amino group of the enantiomers to form diastereomeric derivatives that possess different physicochemical properties and can be separated using non-chiral chromatography. scispace.comnih.gov

A widely used CDA is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.govresearchgate.net It reacts with amino groups to yield diastereomers that can be separated by reversed-phase HPLC and detected by UV or mass spectrometry. nih.govresearchgate.net Other notable CDAs include:

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) nih.gov

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) nih.gov

o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC) nih.govnih.gov

The choice of CDA can influence the sensitivity and selectivity of the analysis. For example, FDAA generally provides high enantioselectivity but may have lower sensitivity compared to other agents. nih.gov The combination of different CDAs can often yield the most reliable results for complex stereochemical analyses. nih.gov

The following table summarizes some common CDAs and their applications in amino acid analysis.

Chiral Derivatizing Agent (CDA)AbbreviationTarget Functional GroupDetection MethodReference
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamideFDAA (Marfey's Reagent)Primary and secondary aminesUV, MS nih.govresearchgate.net
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCPrimary and secondary aminesUV, MS nih.gov
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl esterS-NIFEPrimary and secondary aminesUV, MS nih.gov
o-phthalaldehyde/isobutyryl-L-cysteineOPA-IBLCPrimary aminesFluorescence, MS nih.govnih.gov
4-fluoro-7-nitro-2,1,3-benzoxadiazoleNBD-FPrimary and secondary aminesFluorescence researchgate.net

Application of Chiral Chromatography (e.g., HPLC-ESI-MS)

Stereospecificity in Enzymatic Reactions and Biological Interactions

The stereochemistry of amino acid derivatives like this compound is paramount in their interactions with enzymes and other biological molecules, which are inherently chiral. Enzymes often exhibit high stereospecificity, meaning they will preferentially bind to or catalyze a reaction with one enantiomer over the other.

For example, phenylalanine ammonia lyases (PALs) are highly specific for the L-enantiomer of phenylalanine and its analogs during the amination of cinnamic acids. wiley.comgoogle.com However, research has shown that it is possible to engineer these enzymes to alter their stereoselectivity and produce D-phenylalanine derivatives. wiley.comnih.gov

In a study investigating the hydrolysis of Boc-phenylalanine 4-nitrophenyl ester enantiomers by a metallo-supramolecular amyloid-like structure, the L-enantiomer was hydrolyzed at a rate four times higher than the D-enantiomer, demonstrating significant stereospecific catalysis. nih.gov This stereoselectivity was attributed to the chiral organization of the catalyst's structure. nih.gov

Similarly, the biological activity of compounds containing chiral amino acids is often dependent on their stereochemistry. For instance, in a study of nature-inspired antimalarial compounds, only the isomers with the natural (5S, αS) configuration showed significant activity, suggesting that their uptake into cells is mediated by a stereoselective L-amino acid transport system. mdpi.com

Impact of Stereochemistry on Biological Activity and Self-Assembly

The stereochemistry of this compound and its derivatives profoundly influences their biological activity and their ability to self-assemble into ordered nanostructures. The specific three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological targets and how it packs in a supramolecular assembly.

The biological activity of chiral molecules is often restricted to one enantiomer. For example, drugs synthesized from amino acids can exhibit higher selectivity and biological activity when their chiral structure is optimized, which can also reduce side effects. In the context of HIV-1 capsid inhibitors, derivatives of L-phenylalanine have been synthesized and evaluated, with their antiviral activity being sensitive to stereochemical changes. nih.gov

Stereochemistry is also a critical factor in the self-assembly of peptides and their derivatives. The introduction of a D-amino acid in place of an L-amino acid in a dipeptide sequence has been shown to drastically impact its self-assembly properties. nih.gov For instance, a heterochiral dipeptide (containing both L- and D-amino acids) exhibited a greater tendency to form nanofibers compared to its homochiral (all L-amino acids) counterpart. nih.gov Theoretical calculations have suggested that the stability of certain molecular arrangements, such as antiparallel β-sheets, is significantly higher for heterochiral peptides. nih.gov

The self-assembly of Boc-protected dipeptides containing p-nitro-L-phenylalanine has also been investigated. One such dipeptide, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, was found to form nanotubes which then self-assembled into microtapes. rsc.org The nitro group, being a strong electron-withdrawing group, can influence π-π stacking interactions, which are a major driving force for the self-assembly of aromatic peptide derivatives. researchgate.net

Q & A

Q. What are the critical characterization techniques for confirming the identity and purity of Boc-3-Nitro-L-Phenylalanine?

To validate the compound, use 1H/13C NMR to confirm the Boc-protection and nitro group positioning (δ ~7.5–8.5 ppm for aromatic protons). HPLC (>97% purity) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) are essential for purity assessment. For novel derivatives, elemental analysis (C, H, N) is required to verify stoichiometry .

Q. How does the nitro group at the 3-position influence solubility and reactivity in peptide synthesis?

The electron-withdrawing nitro group reduces solubility in aqueous buffers but enhances stability under acidic conditions. Use polar aprotic solvents (DMF, DCM) for dissolution. Reactivity in coupling reactions (e.g., SPPS) may require optimized activation reagents (e.g., HATU/DIPEA) to mitigate steric hindrance .

Q. What are the recommended storage conditions to maintain this compound stability?

Store at 0–6°C in airtight, light-protected containers. Avoid prolonged exposure to moisture, which can hydrolyze the Boc group. Pre-dissolved aliquots in DMF should be used within 48 hours to prevent decomposition .

Advanced Research Questions

Q. How can conflicting NMR and HPLC data be resolved when characterizing this compound derivatives?

Contradictions may arise from residual solvents (NMR) vs. chiral impurities (HPLC). Perform 2D NMR (e.g., HSQC, COSY) to assign proton-carbon correlations and identify impurities. Use chiral HPLC columns to separate enantiomers and confirm optical purity .

Q. What experimental design considerations are critical for incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • Coupling efficiency : Monitor via Kaiser test or FT-IR for unreacted amines.
  • Deprotection : Use TFA/water (95:5 v/v) for Boc removal, ensuring the nitro group remains intact.
  • Side reactions : Nitro groups may undergo reduction under standard hydrogenolysis conditions; substitute with orthogonal protecting groups (e.g., Alloc) if further modifications are needed .

Q. How does the 3-nitro substitution impact peptide conformational studies compared to 4-nitro analogs?

The 3-nitro group introduces steric constraints in aromatic stacking interactions, altering peptide secondary structures (e.g., β-sheet vs. α-helix). Use circular dichroism (CD) and molecular dynamics simulations to compare conformational stability with 4-nitro derivatives .

Q. What methodologies are recommended for analyzing nitro group reduction byproducts during peptide synthesis?

  • LC-MS/MS : Detect reduced intermediates (e.g., amino derivatives) via fragmentation patterns.
  • X-ray crystallography : Resolve structural changes post-reduction.
  • Redox titration : Quantify residual nitro groups using Fe(II)/Ce(IV) systems .

Methodological Frameworks for Research Design

  • PICO Framework : Define studies by Population (peptide sequences), Intervention (nitro group introduction), Comparison (3-nitro vs. 4-nitro analogs), and Outcome (structural/functional impacts) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible to NMR facilities), Novel (e.g., unexplored steric effects), and Relevant (e.g., applications in drug delivery) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.